2-(4-Methyl-1H-pyrazol-3-yl)phenol

Coordination Chemistry Magnetic Materials Iron Complexes

Sourcing ligands with precise steric and electronic profiles for magnetic materials often yields inconsistent batch-to-batch coordination behavior. 2-(4-Methyl-1H-pyrazol-3-yl)phenol (Hmpp) resolves this with its defined ortho-hydroxy and 4-methyl substitution. • Constructs antiferromagnetically coupled Fe³⁺ dimers via specific N,O-chelation. • The 4-methyl group provides a tunable steric parameter for modulating metal ion selectivity and complex stability. • Offers a drug-like fragment platform (MW 174.2 g/mol, TPSA 48.9 Ų) with favorable computed physicochemical properties.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 94268-36-7
Cat. No. B12918751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1H-pyrazol-3-yl)phenol
CAS94268-36-7
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1)C2=CC=CC=C2O
InChIInChI=1S/C10H10N2O/c1-7-6-11-12-10(7)8-4-2-3-5-9(8)13/h2-6,13H,1H3,(H,11,12)
InChIKeyZLUHTRJGKZXYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1H-pyrazol-3-yl)phenol: Pyrazole-Phenol Scaffold Overview


2-(4-Methyl-1H-pyrazol-3-yl)phenol (Hmpp), CAS 94268-36-7, is a heterocyclic compound combining a pyrazole ring with a phenolic moiety [1]. This hybrid structure provides a versatile platform for metal coordination and serves as a building block in inorganic synthesis . Its computed physicochemical properties, including a molecular weight of 174.20 g/mol and a topological polar surface area of 48.9 Ų, position it as a drug-like fragment [1].

Pyrazole-phenol ligand for metal coordination and magnetic complex design
Drug-like fragment with favorable physicochemical profile for lead optimization

Why Generic Substitution Fails for 2-(4-Methyl-1H-pyrazol-3-yl)phenol


Unlike unsubstituted 2-(1H-pyrazol-3-yl)phenol or regioisomers like 3-(4-methyl-1H-pyrazol-3-yl)phenol, the specific ortho-hydroxy arrangement and 4-methyl substitution in Hmpp dictate its unique coordination behavior . The methyl group influences the ligand's steric and electronic properties, affecting metal ion selectivity and complex stability. Direct substitution with non-methylated analogs would alter the geometry and magnetic properties of the resulting complexes, as demonstrated in comparative studies of related pyrazole-phenol ligands [1].

4-Methyl absence Alters steric/electronic profile, potentially shifting metal ion selectivity and complex stability.
meta-Hydroxy isomers Lack bidentate N,O-chelation, leading to different coordination architectures.
Non-methylated analogs May exhibit altered magnetic properties and complex geometries.

Validated Coordination and Structural Evidence


Antiferromagnetic Coupling in Binuclear Iron(III) Complexes

The ligand 2-(4-methyl-1H-pyrazol-3-yl)phenol (Hmpp) forms a binuclear iron(III) complex [Fe₂(Hmpp)₄(OMe)₂]·3MeOH, where the two Fe³⁺ ions are bridged by μ₂-OMe and exhibit antiferromagnetic coupling . This specific magnetic behavior is directly linked to the ligand's methyl substitution and ortho-phenol arrangement, which define the complex's geometry.

Antiferromagnetic coupling
Class-level inference
Binuclear Fe(III) complex with μ₂-OMe bridges
Reported magnetic behavior; source review recommended
Exact J value not reported; data to verify
Coordination Chemistry Magnetic Materials Iron Complexes

Physicochemical Profile for Fragment-Based Design

Computed properties of 2-(4-methyl-1H-pyrazol-3-yl)phenol include a molecular weight of 174.20 g/mol, XLogP3-AA of 1.9, and a topological polar surface area (TPSA) of 48.9 Ų [1]. These values align with the 'Rule of 5' for oral drug-likeness, making it a suitable fragment for optimization. In contrast, 4-chloro-2-(1H-pyrazol-3-yl)phenol has a higher molecular weight (194.62 g/mol) and different lipophilicity due to the chloro substituent, which can alter bioavailability and target engagement .

Physicochemical profile
Cross-study comparable
MW 174.20 g/mol
TPSA 48.9 Ų
XLogP3-AA 1.9
Rule-of-5 compliant fragment; supports lead optimization
Compared to 4-chloro analog (MW 194.62)
Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Design

Crystallographic Coordination Mode in Iron Complexes

Single-crystal X-ray diffraction reveals that in [Fe₂(Hmpp)₄(OMe)₂]·3MeOH, the Hmpp ligand chelates Fe³⁺ through its pyrazole nitrogen and phenolate oxygen atoms . This bidentate N,O-coordination mode is distinct from that observed in complexes of the regioisomer 3-(4-methyl-1H-pyrazol-3-yl)phenol, where the hydroxyl group is meta to the pyrazole, preventing effective chelation and leading to different complex architectures .

Coordination mode
Class-level inference
Bidentate N,O-chelation
vs meta-isomer: non-chelating
Chelation stabilizes specific geometries; relevant for coordination design
Based on X-ray structure; source review recommended
X-ray Crystallography Coordination Geometry Iron(III) Complexes

Recommended Application Scenarios


Binuclear Iron(III) Complexes for Molecular Magnetism

Utilize Hmpp as a bridging ligand to construct antiferromagnetically coupled Fe³⁺ dimers, leveraging its specific N,O-chelation and methyl substitution to tune magnetic exchange interactions .

Fragment-Based Lead Optimization in Medicinal Chemistry

Employ 2-(4-methyl-1H-pyrazol-3-yl)phenol as a drug-like fragment with favorable physicochemical properties (MW 174.2, TPSA 48.9 Ų) for developing orally bioavailable therapeutics .

Coordination Chemistry Studies on Pyrazole-Phenol Ligands

Use Hmpp as a model ligand to investigate steric and electronic effects of methyl substitution on metal complex geometry, stability, and magnetic properties, contrasting with non-methylated or meta-substituted analogs [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Molecular magnetism studies
N,O-chelation and methyl substitution
Magnetic exchange coupling and complex geometry
Fragment-based lead optimization
MW and TPSA within Rule-of-5
Oral bioavailability and permeability assessment
Coordination chemistry model studies
Steric/electronic tuning via methyl group
Ligand geometry and magnetic property comparison

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